2-[(2-Methoxyethyl)amino]nicotinonitrile

Medicinal Chemistry Cross-Coupling Building Block

Unlike the 5-bromo or 6-amino analogs, this non-halogenated 2-[(2-methoxyethyl)amino]nicotinonitrile core allows direct, sequential pyridine ring derivatization via C-H activation or directed ortho-metalation—eliminating 2+ synthetic steps. With only one H-bond donor (HBD=1), it meets minimal HBD criteria for CNS drug-likeness, making it the superior fragment for neurodegenerative or psychiatric target screening. Sourcing at 98% purity ensures reproducible yields in Pd-catalyzed cross-coupling by minimizing catalyst-poisoning trace impurities. Ideal for kinase-focused library synthesis and fragment-based campaigns.

Molecular Formula C9H11N3O
Molecular Weight 177.207
CAS No. 945347-61-5
Cat. No. B2644296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Methoxyethyl)amino]nicotinonitrile
CAS945347-61-5
Molecular FormulaC9H11N3O
Molecular Weight177.207
Structural Identifiers
SMILESCOCCNC1=C(C=CC=N1)C#N
InChIInChI=1S/C9H11N3O/c1-13-6-5-12-9-8(7-10)3-2-4-11-9/h2-4H,5-6H2,1H3,(H,11,12)
InChIKeyHNUJPIBTVVKARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 2-[(2-Methoxyethyl)amino]nicotinonitrile (CAS 945347-61-5): Chemical Identity and Baseline Specifications


2-[(2-Methoxyethyl)amino]nicotinonitrile (CAS 945347-61-5) is a disubstituted nicotinonitrile derivative bearing a 2-methoxyethylamino group at the pyridine 2-position and a cyano group at the 3-position . It serves as a versatile small-molecule building block in medicinal chemistry and agrochemical research, with a molecular weight of 177.2 g/mol and a minimum commercial purity specification of 95% (HPLC) . The compound is typically stored long-term in a cool, dry environment to maintain stability .

Why In-Class Nicotinonitrile Analogs Cannot Substitute 2-[(2-Methoxyethyl)amino]nicotinonitrile Without Risk of Performance Variation


The 2-[(2-methoxyethyl)amino] substitution pattern on the nicotinonitrile core is a critical structural determinant for downstream synthetic transformations and biological target engagement. Replacing this compound with close analogs such as 5-bromo-2-((2-methoxyethyl)amino)nicotinonitrile (CAS 1346809-46-8) or 6-amino-4-((2-methoxyethyl)amino)nicotinonitrile (CAS 1708975-10-3) introduces additional steric bulk, altered electronic properties, and distinct hydrogen-bonding donor/acceptor capacities that can fundamentally change reaction kinetics in cross-coupling, cyclization, or nucleophilic aromatic substitution steps [1]. In fragment-based screening, even minor substituent shifts can abolish or invert binding affinity; therefore, procurement of the exact unsubstituted 2-[(2-methoxyethyl)amino]nicotinonitrile scaffold is essential to avoid confounding SAR interpretation and failed synthetic campaigns [2].

Head-to-Head Quantitative Evidence for Selecting 2-[(2-Methoxyethyl)amino]nicotinonitrile Over Closest Analogs


Enhanced Synthetic Tractability vs. 5-Bromo Analog: Lower Molecular Weight and Reduced Steric Demand for Cross-Coupling Reactions

The target compound's absence of a 5-bromo substituent results in a significantly lower molecular weight (177.2 g/mol vs. 256.1 g/mol for 5-bromo-2-((2-methoxyethyl)amino)nicotinonitrile) and a simpler hydrogen-bonding profile, making it a more tractable intermediate for Suzuki, Buchwald-Hartwig, and Sonogashira reactions where bromine at C5 would require orthogonal protection strategies [1][2]. This difference directly impacts atom economy and step count in parallel synthesis libraries.

Medicinal Chemistry Cross-Coupling Building Block

Optimized Hydrogen-Bond Donor Count for CNS Drug Candidate Design vs. 6-Amino Analog

The target compound exhibits a single hydrogen-bond donor (HBD) count of 1, compared to 2 for 6-amino-4-((2-methoxyethyl)amino)nicotinonitrile [1][2]. In CNS drug discovery, compounds with HBD ≤ 1 are statistically more likely to achieve blood-brain barrier penetration. This difference is quantifiable and can influence the selection of fragment starting points where maintaining minimal HBD is a key optimization parameter.

CNS Drug Discovery Physicochemical Property Fragment-Based Screening

Commercial Purity Benchmarking: 98% (Leyan) vs. 95% (AKSci) – Impact on Reaction Reproducibility

Supplier-specific purity specifications directly impact synthetic reproducibility. Leyan Corporation offers the compound at a chromatographic purity of 98%, while AKSci's specification is 95% . For palladium-catalyzed cross-coupling reactions, a 3% increase in purity can significantly reduce catalyst poisoning by trace metal contaminants, thereby improving yield and reducing costly re-runs.

Analytical Chemistry Procurement Quality Synthesis Reproducibility

Optimal Procurement and Application Scenarios for 2-[(2-Methoxyethyl)amino]nicotinonitrile Based on Evidence-Led Differentiation


Scaffold for Diversity-Oriented Synthesis of Kinase Inhibitor Libraries Requiring Unsubstituted C5 Position

The absence of a halogen at the 5-position (unlike the 5-bromo analog) permits direct, sequential derivatization at the pyridine ring via directed ortho-metalation or C-H activation without the need for protecting group installation and cleavage. This property is particularly valuable for medicinal chemists building kinase-focused libraries where decorating the pyridine ring is essential [1]. Procuring this specific non-halogenated core saves at least two synthetic steps compared to starting from the readily available but more functionalized 5-bromo analog.

Optimal Fragment Starting Point for CNS-Penetrant Drug Programs with Strict HBD Constraints

With only one hydrogen-bond donor, the compound satisfies the minimal HBD criterion for CNS drug-likeness, making it a superior choice over the 6-amino analog (HBD=2) when initiating a fragment-based screening campaign for neurodegenerative or psychiatric targets [1]. Procurement teams prioritizing CNS-appropriate fragments should select this compound to avoid early-stage medicinal chemistry alignment with ADME optimization requirements.

High-Reproducibility Cross-Coupling Chemistry Requiring Maximal Initial Purity

When the compound is to be used in palladium-catalyzed cross-coupling reactions where trace impurities can poison catalysts and stall reactions, sourcing the material at 98% purity (Leyan specification) provides a measurable advantage in yield reproducibility and reduces the burden of pre-use column chromatography [1]. This is especially impactful for CROs running parallel synthesis arrays where batch failure due to variable purity is a significant cost driver.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2-Methoxyethyl)amino]nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.